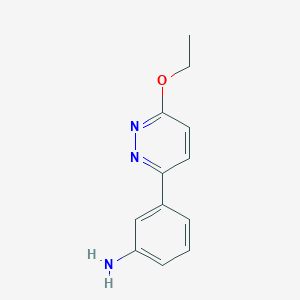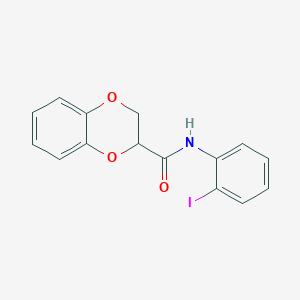
N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a complex organic compound. It likely contains an iodophenyl group (a phenyl ring with an iodine substitution), a benzodioxine group (a benzene ring fused to a 1,4-dioxin ring), and a carboxamide group (a carbonyl group attached to an amine) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as palladium-catalyzed reductive aryl-acylation of alkenes using aryl anhydrides or alkanoyl chlorides as acyl sources . Another method involves the generation of aryl radicals by cathodic reduction of the carbon–iodine bond of N-(2-iodophenyl)-N-alkylcinnamides and their intramolecular cyclisation .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, compounds with similar structures have been involved in nickel-catalyzed reductive cross-coupling reactions and cathodic reduction reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- New thiourea derivatives, including those with a 2-iodophenyl moiety, have been synthesized and characterized. These compounds exhibit significant antipathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
- A palladium-catalyzed ortho-arylation of benzamides by aryl iodides has been demonstrated, showing the utility of direct sp2 C-H bond activation. This methodology enables the creation of various biphenyl-2-carboxamides and their further transformation into nitriles, carboxylic acids, carbamates, and amines, underlining the versatility of these chemical processes in synthesizing complex organic molecules (Li et al., 2012).
- The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been explored, leading to the formation of N-(2-hydroxyphenyl)benzamides. These compounds are of biological interest, indicating the significance of precise chemical modifications in developing pharmacologically relevant molecules (Singh et al., 2017).
Biological Activities and Applications
- Certain thiophene derivatives, synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, have shown promising insecticidal activity against Helicoverpa armigera (cotton bollworm), highlighting the potential of these compounds in agricultural pest control (Deng et al., 2016).
- Novel acylthiourea derivatives, including those with iodine and nitro substituents, exhibit antimicrobial activity at low concentrations against various bacterial and fungal strains. This suggests their potential use in developing new antimicrobial therapies (Limban et al., 2011).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, there is ongoing research into the synthesis of carbonyl-containing oxindoles via Ni-Catalyzed Reductive Aryl-Acylation and Aryl-Esterification of Alkenes .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, interact with a variety of enzymes and proteins .
Mode of Action
The presence of a carboxamide moiety in similar compounds, like indole derivatives, is known to form hydrogen bonds with various enzymes and proteins, often inhibiting their activity .
Biochemical Pathways
Indole derivatives have been studied for their interactions against hlgp, hiv-1, and renin enzyme .
Pharmacokinetics
It is known that similar compounds, such as synthetic cannabinoids, exhibit prolonged in vivo metabolism compared to in vitro modeling, possibly due to sequestration into adipose tissue .
Result of Action
Similar compounds, such as indole-2-carboxamides, have been shown to have strong inhibitory properties against various enzymes .
Eigenschaften
IUPAC Name |
N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c16-10-5-1-2-6-11(10)17-15(18)14-9-19-12-7-3-4-8-13(12)20-14/h1-8,14H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPTYIUQLAIRFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

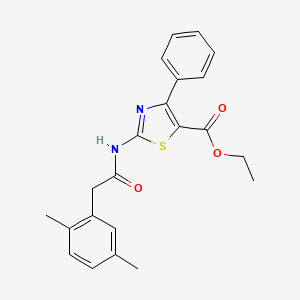
![[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)
![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)
![(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2745115.png)
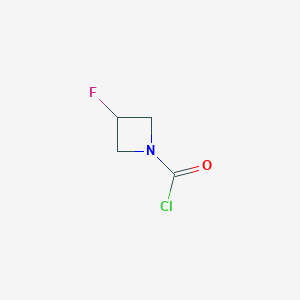
![2-[[1-[(3-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2745117.png)
![4-(6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2745118.png)

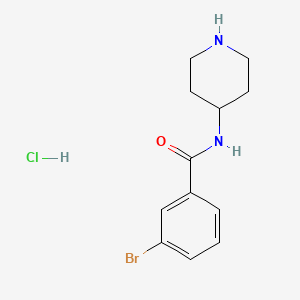
![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2745124.png)
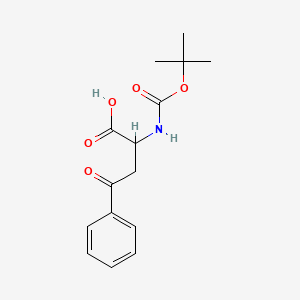
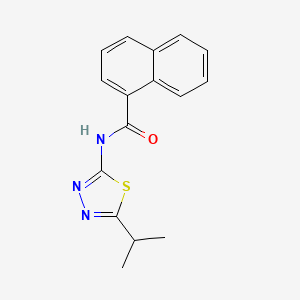
![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2745132.png)
